N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide typically involves the following steps:
Formation of 1,3-benzoxazole nucleus: This can be achieved by the condensation of 2-aminophenol with an appropriate aldehyde under acidic conditions.
Coupling with 4-chlorophenylacetic acid: The benzoxazole derivative is then coupled with 4-chlorophenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Material Science: The compound’s fluorescent properties make it useful in the development of fluorescent probes and sensors.
Industrial Chemistry: It is employed in the synthesis of dyes, optical brighteners, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with similar biological activities.
Benzothiazole: An analog with sulfur instead of oxygen, known for its antimicrobial and anticancer properties.
Benzimidazole: An analog with nitrogen instead of oxygen, widely used in medicinal chemistry.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable intermediate in the synthesis of more complex bioactive molecules .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O2/c22-16-9-5-14(6-10-16)13-20(25)23-17-11-7-15(8-12-17)21-24-18-3-1-2-4-19(18)26-21/h1-12H,13H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBJSJKVEJJQIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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